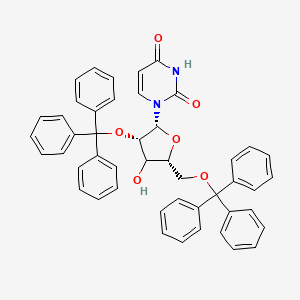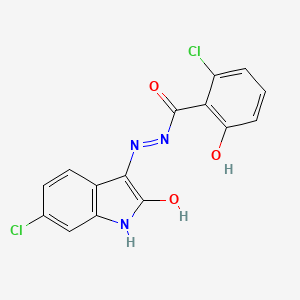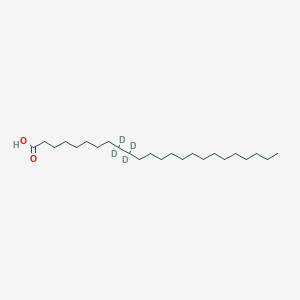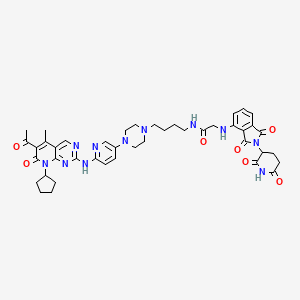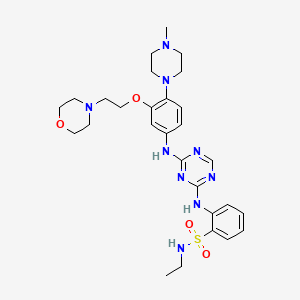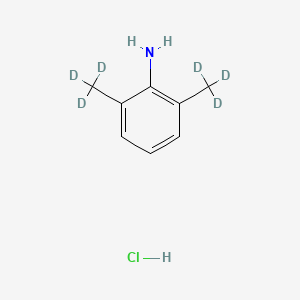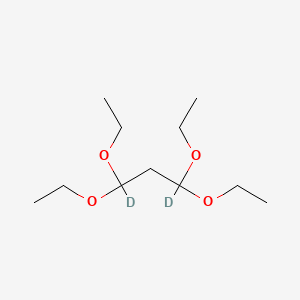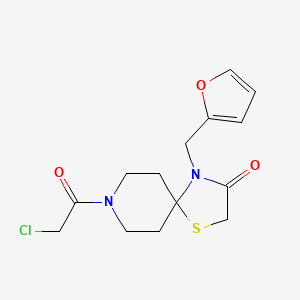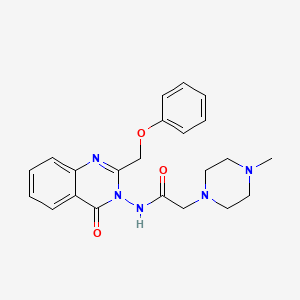
Cdk2-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk2-IN-8 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-8 typically involves the preparation of pyrazolo[3,4-d]pyrimidinone derivatives. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Cyclization: The pyrazole derivative is then cyclized with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidinone core.
Substitution: The core structure is further modified by introducing various substituents at specific positions to enhance its inhibitory activity against CDK2.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality control: The final product is subjected to rigorous quality control tests to ensure its efficacy and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Cdk2-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially affecting its inhibitory properties.
Substitution: Substitution reactions are used to introduce different substituents on the pyrazolo[3,4-d]pyrimidinone core, enhancing its selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidinone derivatives, each with unique biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Cdk2-IN-8 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK2 in cancer cell proliferation and to develop targeted cancer therapies.
Cell Cycle Studies: Researchers use this compound to investigate the mechanisms of cell cycle regulation and the effects of CDK2 inhibition on cell cycle progression.
Drug Development: The compound serves as a lead molecule for the development of new CDK2 inhibitors with improved efficacy and reduced toxicity.
Biological Studies: It is used to explore the interactions between CDK2 and other cellular proteins, providing insights into the molecular pathways involved in cell cycle control.
Mécanisme D'action
Cdk2-IN-8 exerts its effects by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein, which is essential for cell cycle progression. By blocking CDK2 activity, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation.
Comparaison Avec Des Composés Similaires
Cdk2-IN-8 is compared with other CDK2 inhibitors, such as roscovitine and purvalanol, based on its selectivity, potency, and mechanism of action. Unlike some other inhibitors, this compound exhibits high selectivity for CDK2 over other cyclin-dependent kinases, reducing the risk of off-target effects. Similar compounds include:
Roscovitine: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, and CDK5.
Purvalanol: Another CDK inhibitor with selectivity for CDK2 and CDK4.
INX-315: A novel CDK2 inhibitor with high selectivity and potency, currently under clinical development.
This compound stands out due to its high selectivity for CDK2, making it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to less selective inhibitors.
Propriétés
Formule moléculaire |
C22H25N5O3 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]acetamide |
InChI |
InChI=1S/C22H25N5O3/c1-25-11-13-26(14-12-25)15-21(28)24-27-20(16-30-17-7-3-2-4-8-17)23-19-10-6-5-9-18(19)22(27)29/h2-10H,11-16H2,1H3,(H,24,28) |
Clé InChI |
FZZOSMFVNIIGDD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


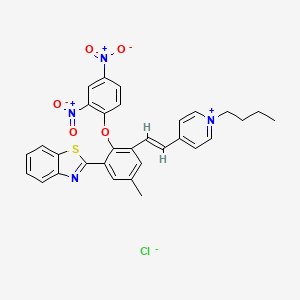
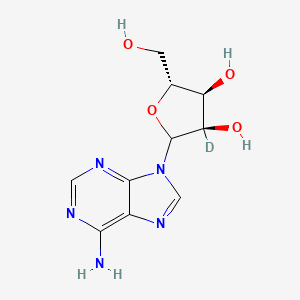

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
